molecular formula C12H13N B1617215 (Z)-3-Methyl-5-phenylpent-2-enenitrile CAS No. 53243-59-7

(Z)-3-Methyl-5-phenylpent-2-enenitrile

Cat. No.: B1617215
CAS No.: 53243-59-7
M. Wt: 171.24 g/mol
InChI Key: QELCXXZZKSRBET-UHFFFAOYSA-N
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Description

(Z)-3-Methyl-5-phenylpent-2-enenitrile is an organic compound characterized by the presence of a nitrile group (-C≡N) attached to a pentene chain with a phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Methyl-5-phenylpent-2-enenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method is the condensation of benzaldehyde with 3-methylbut-2-enenitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Methyl-5-phenylpent-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Methyl-5-phenylpentanoic acid.

    Reduction: 3-Methyl-5-phenylpentan-2-amine.

    Substitution: Various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

(Z)-3-Methyl-5-phenylpent-2-enenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

The compound’s potential medicinal applications include its use as a starting material for the synthesis of pharmaceuticals. Nitrile-containing compounds are known for their pharmacological properties, and this compound may be explored for similar uses.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and structural features make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-Methyl-5-phenylpent-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and methyl groups influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-Methyl-5-phenylpent-2-enenitrile: The geometric isomer of the compound with different spatial arrangement.

    3-Methyl-5-phenylpentanenitrile: Lacks the double bond present in (Z)-3-Methyl-5-phenylpent-2-enenitrile.

    3-Phenylpentanenitrile: Lacks the methyl group present in this compound.

Uniqueness

This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications where the geometric arrangement is crucial.

Properties

IUPAC Name

(Z)-3-methyl-5-phenylpent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELCXXZZKSRBET-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C#N)/CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052170
Record name (2Z)-3-Methyl-5-phenylpent-2-enenitrile
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Pentenenitrile, 3-methyl-5-phenyl-, (2Z)-
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CAS No.

53243-59-7
Record name (2Z)-3-Methyl-5-phenyl-2-pentenenitrile
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Record name 2-Pentenenitrile, 3-methyl-5-phenyl-, (2Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenenitrile, 3-methyl-5-phenyl-, (2Z)-
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Record name (2Z)-3-Methyl-5-phenylpent-2-enenitrile
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Record name (Z)-3-methyl-5-phenylpent-2-enenitrile
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Record name (2Z)-3-Methyl-5-phenyl-2-pentenenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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